2-(Chlorodifluoromethyl)-1,3-benzoxazole 2-(Chlorodifluoromethyl)-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 212311-54-1
VCID: VC7908491
InChI: InChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
SMILES: C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl
Molecular Formula: C8H4ClF2NO
Molecular Weight: 203.57 g/mol

2-(Chlorodifluoromethyl)-1,3-benzoxazole

CAS No.: 212311-54-1

Cat. No.: VC7908491

Molecular Formula: C8H4ClF2NO

Molecular Weight: 203.57 g/mol

* For research use only. Not for human or veterinary use.

2-(Chlorodifluoromethyl)-1,3-benzoxazole - 212311-54-1

Specification

CAS No. 212311-54-1
Molecular Formula C8H4ClF2NO
Molecular Weight 203.57 g/mol
IUPAC Name 2-[chloro(difluoro)methyl]-1,3-benzoxazole
Standard InChI InChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Standard InChI Key NHSGLHULXBUSIQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-(chlorodifluoromethyl)-1,3-benzoxazole is C₈H₄ClF₂NO, with a molecular weight of 203.57 g/mol . Its IUPAC name, 2-[chloro(difluoro)methyl]-1,3-benzoxazole, reflects the substitution pattern on the benzoxazole ring. Key identifiers include:

PropertyValueSource
CAS Number212311-54-1
InChIInChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
SMILESFC(F)(Cl)c1oc2ccccc2n1
MDL NumberMFCD18074399

The compound’s structure combines the electron-deficient benzoxazole ring with a chlorodifluoromethyl group, which enhances its electrophilicity and reactivity in substitution reactions .

Synthesis and Synthetic Applications

Role in Medicinal Chemistry

This compound serves as a precursor in the synthesis of bioactive molecules:

  • Antifungal agents: Derivatives exhibit IC₅₀ values as low as 4.34 µg/mL against Fusarium solani, outperforming hymexazol (38.92 µg/mL) .

  • Anticancer scaffolds: Structural analogs demonstrate inhibitory effects on HCT116 colorectal carcinoma cells (IC₅₀ = 24.5 µM) .

Physicochemical Properties

Limited experimental data exist for this specific compound, but inferences can be drawn from related benzoxazoles:

  • Solubility: Likely hydrophobic due to the aromatic ring and halogen substituents, consistent with analogs like 2-chlorobenzoxazole (water-insoluble) .

  • Stability: Stable under ambient storage conditions but sensitive to strong acids/bases due to the oxazole ring’s susceptibility to hydrolysis .

Biological Activity and Mechanisms

Antimicrobial Activity

Benzoxazole derivatives, including chlorodifluoromethyl-substituted variants, disrupt microbial cell membranes and inhibit enzyme function:

  • Antifungal action: Targets lipid transfer proteins (e.g., Sec14p in Saccharomyces cerevisiae), disrupting membrane trafficking .

  • Antibacterial effects: Ag(I) complexes of benzoxazoles show MIC values of 0.7 µM against Pseudomonas aeruginosa, surpassing norfloxacin (1.5 µM) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is utilized in synthesizing:

  • Antiviral agents: Analogous structures inhibit viral proteases in HIV and hepatitis C .

  • Anti-inflammatory drugs: Modulates COX-2 and TNF-α pathways in preclinical models .

Agrochemical Development

Fluorinated benzoxazoles are explored as fungicides and herbicides due to their environmental persistence and low mammalian toxicity .

Future Directions

Research gaps include:

  • Pharmacokinetic studies: ADMET profiling to assess bioavailability and metabolic pathways.

  • Structure-activity relationships (SAR): Optimizing the chlorodifluoromethyl group’s position for enhanced potency .

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